

# Spectroscopic and Synthetic Overview of Ethyl 2-(2-chlorophenyl)-2-oxoacetate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl 2-(2-chlorophenyl)-2-oxoacetate*

Cat. No.: *B1314428*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectroscopic information and synthetic considerations for **Ethyl 2-(2-chlorophenyl)-2-oxoacetate** (CAS No: 62123-75-5). Due to the limited availability of specific experimental spectroscopic data in public databases, this document presents predicted spectroscopic characteristics based on known chemical principles and data from structurally analogous compounds. Additionally, a generalized synthetic protocol is outlined.

## Chemical Structure and Properties

- IUPAC Name: **Ethyl 2-(2-chlorophenyl)-2-oxoacetate**
- Molecular Formula:  $C_{10}H_9ClO_3$ <sup>[1][2]</sup>
- Molecular Weight: 212.63 g/mol
- CAS Number: 62123-75-5<sup>[1][2]</sup>

## Predicted Spectroscopic Data

While specific experimental spectra for **Ethyl 2-(2-chlorophenyl)-2-oxoacetate** are not readily available, the following tables summarize the expected  $^1H$  NMR,  $^{13}C$  NMR, IR, and Mass

Spectrometry data based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data

| Protons                | Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|------------------------|----------------------------------|--------------|---------------------------|
| Ethyl -CH <sub>3</sub> | 1.3 - 1.5                        | Triplet      | ~ 7                       |
| Ethyl -CH <sub>2</sub> | 4.3 - 4.5                        | Quartet      | ~ 7                       |
| Aromatic-H             | 7.3 - 7.8                        | Multiplet    | -                         |

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data

| Carbon                 | Chemical Shift ( $\delta$ , ppm) |
|------------------------|----------------------------------|
| Ethyl -CH <sub>3</sub> | ~ 14                             |
| Ethyl -CH <sub>2</sub> | ~ 62                             |
| Aromatic C-Cl          | ~ 132                            |
| Aromatic C-H           | 127 - 135                        |
| Aromatic C-C=O         | ~ 133                            |
| Ester C=O              | ~ 163                            |
| Ketone C=O             | ~ 185                            |

Table 3: Predicted IR Spectroscopic Data

| Functional Group     | Wavenumber (cm <sup>-1</sup> ) |
|----------------------|--------------------------------|
| C=O Stretch (Ester)  | 1730 - 1750                    |
| C=O Stretch (Ketone) | 1680 - 1700                    |
| C-O Stretch          | 1100 - 1300                    |
| C-Cl Stretch         | 750 - 800                      |
| Aromatic C-H Stretch | 3000 - 3100                    |

Table 4: Predicted Mass Spectrometry Data

| Fragment                                             | m/z                              |
|------------------------------------------------------|----------------------------------|
| [M] <sup>+</sup>                                     | 212/214 (isotope pattern for Cl) |
| [M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup> | 167/169                          |
| [C <sub>6</sub> H <sub>4</sub> ClCO] <sup>+</sup>    | 139/141                          |
| [C <sub>6</sub> H <sub>4</sub> Cl] <sup>+</sup>      | 111/113                          |

## Experimental Protocols: A Generalized Approach

A specific, detailed experimental protocol for the synthesis of **Ethyl 2-(2-chlorophenyl)-2-oxoacetate** is not available in the searched literature. However, a common method for the synthesis of  $\alpha$ -keto esters is through the Friedel-Crafts acylation of an aromatic compound with an oxalyl chloride derivative. The following is a generalized protocol that could be adapted for the synthesis of the target compound.

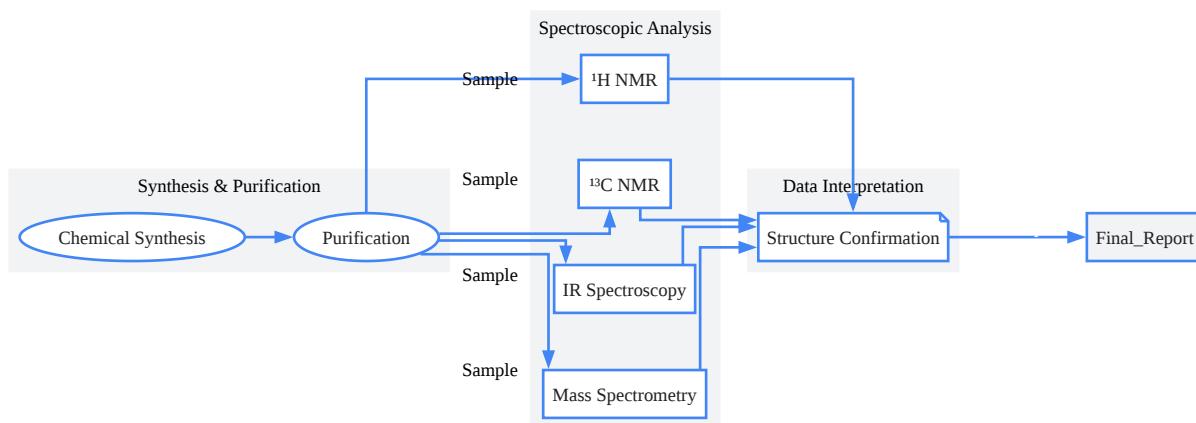
### Synthesis of **Ethyl 2-(2-chlorophenyl)-2-oxoacetate** via Friedel-Crafts Acylation

#### Materials:

- Chlorobenzene
- Ethyl oxalyl chloride

- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dry dichloromethane (DCM) or another suitable inert solvent
- Hydrochloric acid (aqueous solution)
- Sodium bicarbonate (aqueous solution)
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

**Procedure:**


- To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, add ethyl oxalyl chloride dropwise.
- After the addition is complete, add chlorobenzene dropwise, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of ice and concentrated hydrochloric acid.
  - The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
  - The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
  - The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
  - The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure **Ethyl 2-(2-chlorophenyl)-2-oxoacetate**.

**Characterization:**

The purified product would then be characterized by spectroscopic methods ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry) to confirm its identity and purity. The obtained data should be compared with the predicted values.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like **Ethyl 2-(2-chlorophenyl)-2-oxoacetate**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. aobchem.com [aobchem.com]
- 2. Ethyl 2-(2-chlorophenyl)-2-oxoacetate - C10H9ClO3 | CSSB00012356361 [chem-space.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Overview of Ethyl 2-(2-chlorophenyl)-2-oxoacetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314428#spectroscopic-data-of-ethyl-2-2-chlorophenyl-2-oxoacetate]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)